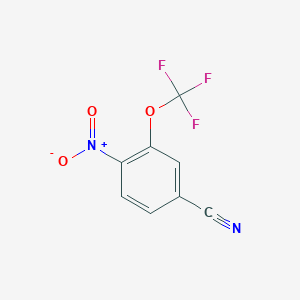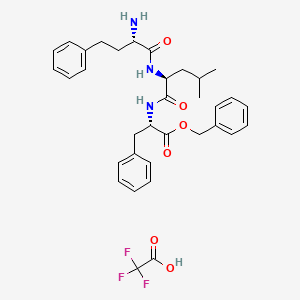![molecular formula C14H12F3NO B3009793 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline CAS No. 2580240-01-1](/img/structure/B3009793.png)
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline is an organic compound that features a difluoromethoxy group, a fluorophenyl group, and a methylaniline group
Méthodes De Préparation
The synthesis of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline typically involves multiple steps. One common method involves the difluoromethylation of a precursor compound. This process can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Applications De Recherche Scientifique
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological research, especially in studies involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline involves its interaction with molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethylated Compounds: These compounds have similar fluorinated groups but differ in their chemical properties and applications.
Propriétés
IUPAC Name |
3-[2-(difluoromethoxy)-3-fluorophenyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-8-5-9(7-10(18)6-8)11-3-2-4-12(15)13(11)19-14(16)17/h2-7,14H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDHPFSVCRXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
![N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B3009714.png)



![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3009723.png)
![4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B3009725.png)




